Regioisomeric Selectivity: Methoxy Position Dictates Antiproliferative Potency in HepG2 and MCF-7 Cell Lines
The 2-methoxy regioisomer (12l) achieved an IC50 of 10.50 µM against HepG2 and 15.21 µM against MCF-7 [1]. By contrast, the unsubstituted phenyl amide analog (12a) was significantly less active (IC50 38.83 and 33.27 µM), demonstrating that methoxy substitution at the terminal anilide is essential for potency [1]. The 4-methoxy isomer, while not directly evaluated in this published panel, is predicted by pharmacophore modeling to confer a unique hydrogen-bonding geometry that may improve selectivity over the 2-methoxy isomer [2].
| Evidence Dimension | Antiproliferative activity (MTT assay, 48 h) |
|---|---|
| Target Compound Data | N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide: No published IC50 data available for this exact regioisomer. |
| Comparator Or Baseline | N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide (12l): IC50 HepG2 = 10.50 ± 0.8 µM, MCF-7 = 15.21 ± 1.1 µM; N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide: No published IC50 data located. |
| Quantified Difference | Cannot be quantified for the target compound; class-level SAR indicates methoxy position significantly modulates potency (2-OCH3 > 4-CH3 > H). |
| Conditions | Human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines; MTT assay; Sorafenib as reference. |
Why This Matters
For procurement decisions, the 4-methoxy isomer offers a distinct regioisomer not represented in the published VEGFR-2 inhibitor dataset, enabling novel SAR exploration that is inaccessible with the 2-methoxy isomer.
- [1] Taghour MS, et al. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. J Enzyme Inhib Med Chem. 2022;37(1):2063-2077. doi:10.1080/14756366.2022.2103552. View Source
- [2] Zilifdar F, et al. Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites. Arch Pharm. 2018;351(2):e1700265. doi:10.1002/ardp.201700265. View Source
